![molecular formula C22H21FN6 B2429139 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 946304-12-7](/img/structure/B2429139.png)
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenylpiperazin-1-yl group and a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, specific structural data for this compound was not found in the available literature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the pyrazolo[3,4-d]pyrimidine core might undergo reactions such as substitution or addition .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Yurttaş et al. (2016) discusses the synthesis of derivatives closely related to the compound , focusing on their antimicrobial activity. They found that some derivatives exhibited high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Antiviral Applications
- Chern et al. (2004) conducted research on pyrazolo[3,4-d]pyrimidines, similar to the requested compound. They found that certain derivatives are highly effective in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).
Synthesis Techniques
- Wang et al. (2018) synthesized derivatives of pyrazolo[3,4-d]pyrimidines for potential use in PET imaging. This study illustrates the methodological advancements in synthesizing complex derivatives for biomedical applications (Wang et al., 2018).
Structural Analysis
- Trilleras et al. (2008) explored the structure of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into hydrogen bonding in such compounds, which is crucial for understanding their potential applications (Trilleras et al., 2008).
Biochemical Interactions
- He et al. (2020) studied the interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin, providing insights into the biochemical behavior of similar compounds, which is essential for drug design and biological applications (He et al., 2020).
Antitumor Activity
- Naito et al. (2005) synthesized and evaluated pyrimidinyl pyrazole derivatives for their antitumor activity. This research contributes to the understanding of the therapeutic potential of such compounds (Naito et al., 2005).
Synthesis of Isostere Compounds
- Su et al. (2021) synthesized pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives with potential anti-phosphodiesterase-5 activity. This study highlights the process of creating structurally similar compounds for specific therapeutic targets (Su et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c1-16-4-2-3-5-20(16)29-22-19(14-26-29)21(24-15-25-22)28-12-10-27(11-13-28)18-8-6-17(23)7-9-18/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFOQVPCCCFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

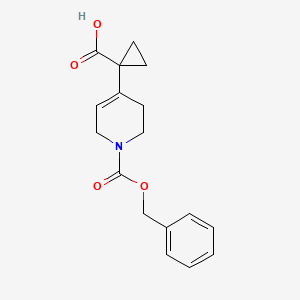

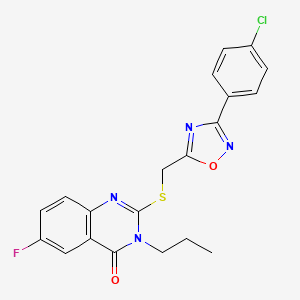

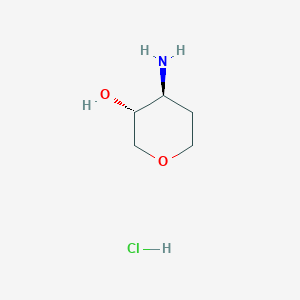
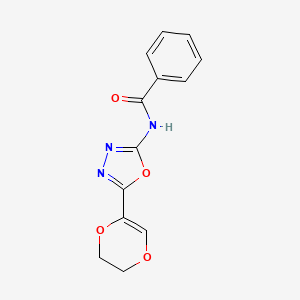
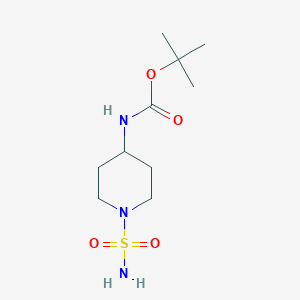
![2-[(4-tert-butylphenyl)(methyl)amino]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2429067.png)
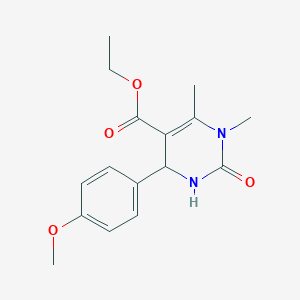
![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)
